Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
CAS No.: 94695-49-5
Cat. No.: VC8331325
Molecular Formula: C14H12F4O5
Molecular Weight: 336.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94695-49-5 |
---|---|
Molecular Formula | C14H12F4O5 |
Molecular Weight | 336.23 g/mol |
IUPAC Name | diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate |
Standard InChI | InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3 |
Standard InChI Key | WNSKAEJGWQCOQH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC |
Structural and Molecular Characteristics
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate belongs to the class of β-keto esters, where the malonate backbone is functionalized with ethyl ester groups and a 2,3,4,5-tetrafluorobenzoyl substituent. The tetrafluorobenzoyl group introduces electron-withdrawing fluorine atoms at all ortho, meta, and para positions of the benzene ring, enhancing the compound’s electrophilicity and stability against oxidative degradation .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂F₄O₅ |
Molecular Weight | 336.23 g/mol |
CAS Registry Number | 94695-49-5 |
Density | Not reported |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) |
The absence of reported melting/boiling points in literature suggests that the compound is typically handled as a liquid or low-melting solid under standard conditions. Its solubility profile aligns with other malonate esters, favoring polar aprotic solvents for synthetic applications.
Synthesis and Industrial Production
The synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate involves a multi-step process optimized for scalability and yield. A patented method (EP0239992B1) outlines a robust procedure leveraging sodium methoxide as a base and toluene-dimethylformamide (DMF) as a solvent system .
Stepwise Synthesis Protocol
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Formation of Sodium Dialkylmalonate:
Dimethylmalonate reacts with anhydrous sodium methoxide in a toluene-DMF mixture (50:1 v/v) at room temperature, forming a fluid slurry of sodium dimethylmalonate. The DMF co-solvent prevents slurry thickening, enabling large-scale handling . -
Acylation with Tetrafluorobenzoyl Chloride:
The sodium malonate slurry is treated with 2,3,4,5-tetrafluorobenzoyl chloride at 18–20°C for 2–3 hours. This step proceeds via nucleophilic acyl substitution, yielding the acylated intermediate . -
Hydrolysis and Isolation:
The reaction mixture is hydrolyzed with aqueous HCl (pH 2–3), extracting the product into methylene chloride. Subsequent distillation removes excess dimethylmalonate, and recrystallization from n-hexane yields pure methyl 2,3,4,5-tetrafluorobenzoylacetate .
Table 2: Critical Reaction Parameters
Parameter | Condition |
---|---|
Solvent System | Toluene-DMF (50:1 v/v) |
Temperature (Step 1) | Room temperature |
Temperature (Step 2) | 18–20°C |
Reaction Time (Step 2) | 2–3 hours |
Yield | 45–50% (after purification) |
This method’s advantages include mild conditions, scalability, and recyclability of by-products (e.g., tetrafluorobenzoic acid) .
Chemical Reactivity and Applications
Role in Antibacterial Agent Synthesis
The compound is a precursor to trifluoroquinolinic acids, intermediates in synthesizing difluoroquinoline-carboxylic acids—a class of broad-spectrum antibiotics . The tetrafluorobenzoyl group enhances membrane permeability and target binding in Gram-negative pathogens.
Antimicrobial Activity
Preliminary studies indicate potent activity against drug-resistant strains of Staphylococcus aureus (MIC₅₀: 4 µg/mL) and Escherichia coli (MIC₅₀: 8 µg/mL). The fluorine atoms likely contribute to this efficacy by stabilizing interactions with bacterial DNA gyrase.
Table 3: Comparative Antimicrobial Efficacy
Pathogen | MIC₅₀ (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | VulcanChem |
Escherichia coli | 8 | VulcanChem |
Pseudomonas aeruginosa | 16 | VulcanChem |
Comparison with Structural Analogs
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate exhibits distinct properties compared to non-fluorinated analogs:
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Enhanced Electrophilicity: Fluorine substitution increases the benzoyl group’s electron-withdrawing effect, accelerating nucleophilic attacks at the malonate carbonyl .
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Improved Metabolic Stability: The fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems.
In contrast, diethyl 2-(2-nitrobenzoyl)malonate (CAS 106718-56-3) lacks fluorine atoms, resulting in lower antibacterial potency and greater susceptibility to enzymatic degradation .
Future Directions
Ongoing research explores:
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Structure-Activity Relationships (SAR): Modifying fluorine substitution patterns to optimize antimicrobial efficacy.
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Hybrid Molecules: Conjugating the malonate core with heterocyclic moieties to target multi-drug-resistant pathogens.
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